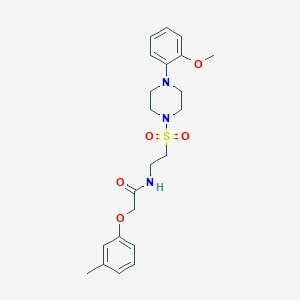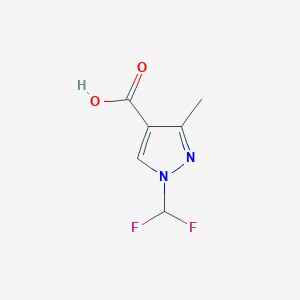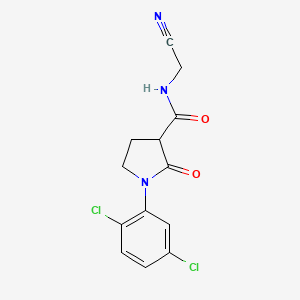![molecular formula C21H28N4O2 B3010712 N-ethyl-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-phenylacetamide CAS No. 1226449-83-7](/img/structure/B3010712.png)
N-ethyl-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-ethyl-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-phenylacetamide" is a chemical entity that appears to be related to a class of compounds with potential biological activity. The structure suggests it is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. One of the papers describes the synthesis and biological evaluation of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides, which are potent and selective kappa-opioid agonists . Although the exact compound is not mentioned, the structural motifs and the biological activity of related compounds provide a context for understanding its potential significance.
Synthesis Analysis
The synthesis of related compounds involves the introduction of various substituents at specific positions on the core structure to modulate biological activity. In the case of the kappa-opioid agonists, the introduction of alkyl and aryl substituents at the carbon adjacent to the amide nitrogen (C1) was explored . The synthesis process typically involves the use of racemic or chiral amino acids to introduce these substituents. The synthesis of modified thieno[2,3-d]pyrimidines described in another paper involves the reaction of ethyl N-(6-ethoxycarbonyl-2-methylthiothieno[2,3-d]pyrimidin-5-yl)formimidate with various hydrazines . Although the specific synthesis of "this compound" is not detailed, these methods provide insight into the possible synthetic routes that could be employed.
Molecular Structure Analysis
The molecular structure of compounds in this class is characterized by the presence of a pyrimidine core, which is modified by various substituents to achieve desired biological properties. The presence of a piperidinyl group, as seen in the related kappa-opioid agonists, suggests that the compound may also interact with biological targets such as opioid receptors . The specific arrangement of substituents and stereochemistry can greatly influence the activity and selectivity of these compounds.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds often include the formation of amide bonds and the introduction of substituents through reactions with amino acids or hydrazines . These reactions are carefully controlled to produce compounds with the desired structural features. The reactivity of the pyrimidine core can also be exploited to introduce additional functional groups, which can further modulate the biological activity of the compound.
Physical and Chemical Properties Analysis
While the physical and chemical properties of "this compound" are not explicitly provided, related compounds typically exhibit properties that are influenced by their molecular structure. The presence of aromatic systems, amide bonds, and heterocyclic elements can affect properties such as solubility, melting point, and stability. The biological evaluation of these compounds often requires an understanding of these properties to optimize drug delivery and efficacy .
Applications De Recherche Scientifique
Antitumor and Antimitotic Applications
Research has demonstrated the antitumor activity of related pyridine and pyrimidine derivatives, indicating their potential as potent antimitotic agents. For example, compounds showing antitumor activity in mice were identified, with particular attention to their structure-activity relationship, highlighting the importance of specific substituents for biological activity. These compounds could serve as precursors to more active forms, potentially offering new avenues for cancer treatment (Temple et al., 1992).
Antimicrobial Activities
Synthesis and antimicrobial evaluation of new pyrimidinone and oxazinone derivatives fused with thiophene rings have been reported. These compounds were synthesized using citrazinic acid as a starting material and showed good antibacterial and antifungal activities, comparable to standard reference drugs. This suggests the potential of these derivatives in developing new antimicrobial agents (Hossan et al., 2012).
Antiasthma Agents
Triazolo[1,5-c]pyrimidines have been prepared and evaluated as potential antiasthma agents. These compounds were found to be active as mediator release inhibitors in the human basophil histamine release assay, suggesting their utility in asthma treatment (Medwid et al., 1990).
Dual Inhibitory Activities
Some derivatives have been designed as dual inhibitors of thymidylate synthase and dihydrofolate reductase, showing potential as antitumor agents. The synthesis of these compounds involved attaching various arylthiols to key intermediates, with some showing excellent inhibitory potency against both enzymes and significant antitumor activity in vitro (Gangjee et al., 2009).
Propriétés
IUPAC Name |
N-ethyl-2-[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2/c1-4-25(18-8-6-5-7-9-18)20(26)15-27-19-14-17(3)22-21(23-19)24-12-10-16(2)11-13-24/h5-9,14,16H,4,10-13,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGGUPXIVVXBNBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)COC2=NC(=NC(=C2)C)N3CCC(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B3010632.png)
![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride](/img/structure/B3010634.png)

![6-chloro-N-{5,6-dimethylfuro[2,3-d]pyrimidin-4-yl}-2-methylpyridine-3-carboxamide](/img/structure/B3010637.png)
![4-(8-((3-(Trifluoromethyl)benzyl)sulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine](/img/structure/B3010638.png)



![2-(3-(Ethylsulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B3010645.png)
![4-{9-methyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}-N-(2-phenylpropyl)butanamide](/img/structure/B3010646.png)
![2-chloro-N-[3-[(4-methylphenyl)methyl]-1,3-thiazol-2-ylidene]acetamide](/img/structure/B3010647.png)
![N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B3010648.png)

![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B3010651.png)